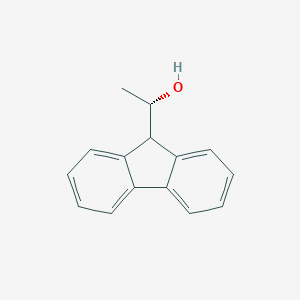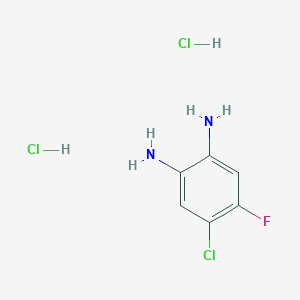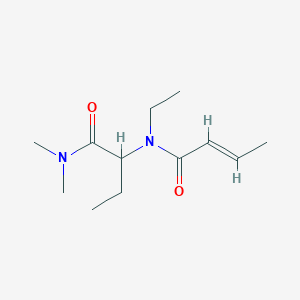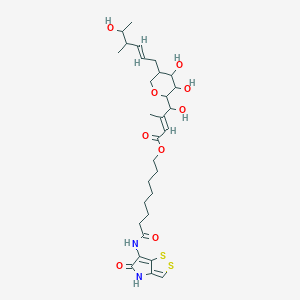
3-O-(Rhamnopyranosyl-1-2-glucopyranosyl-1-3)(glucopyranosyl-1-2)-arabinopyranosylcyclamiretin A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-O-(Rhamnopyranosyl-1-2-glucopyranosyl-1-3)(glucopyranosyl-1-2)-arabinopyranosylcyclamiretin A is a natural product that has been isolated from the roots of the medicinal plant Salvia miltiorrhiza. This compound has attracted significant attention in recent years due to its potential therapeutic applications in various fields, including cancer, cardiovascular diseases, and inflammation.
Mécanisme D'action
The mechanism of action of 3-O-(Rhamnopyranosyl-1-2-glucopyranosyl-1-3)(glucopyranosyl-1-2)-arabinopyranosylcyclamiretin A is not fully understood. However, studies have shown that it exerts its therapeutic effects by modulating various signaling pathways in the body. For example, in cancer cells, it induces apoptosis by activating the caspase cascade and inhibiting the PI3K/Akt signaling pathway. In cardiovascular cells, it reduces oxidative stress and inflammation by activating the Nrf2/ARE signaling pathway and inhibiting the NF-κB signaling pathway.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects in the body. In cancer cells, it induces apoptosis, inhibits cell proliferation, and reduces angiogenesis. In cardiovascular cells, it reduces oxidative stress, inflammation, and apoptosis. In addition, this compound has also been shown to have anti-inflammatory and neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of studying 3-O-(Rhamnopyranosyl-1-2-glucopyranosyl-1-3)(glucopyranosyl-1-2)-arabinopyranosylcyclamiretin A in the laboratory is its potential therapeutic applications in various fields. In addition, this compound is a natural product, which makes it an attractive candidate for drug development. However, one of the limitations of studying this compound is its complex synthesis method, which makes it difficult to obtain in large quantities.
Orientations Futures
There are several future directions for the study of 3-O-(Rhamnopyranosyl-1-2-glucopyranosyl-1-3)(glucopyranosyl-1-2)-arabinopyranosylcyclamiretin A. One direction is to further elucidate the mechanism of action of this compound in various cell types. Another direction is to study the pharmacokinetics and pharmacodynamics of this compound in vivo. In addition, this compound could also be studied for its potential applications in other fields, such as neurodegenerative diseases. Finally, the synthesis method of this compound could be optimized to increase its yield and reduce its complexity.
Méthodes De Synthèse
The synthesis of 3-O-(Rhamnopyranosyl-1-2-glucopyranosyl-1-3)(glucopyranosyl-1-2)-arabinopyranosylcyclamiretin A is a complex process that involves several steps. The first step involves the extraction of the compound from the roots of Salvia miltiorrhiza. This is followed by purification and isolation of the compound using various chromatographic techniques. The structure of the compound is then elucidated using spectroscopic methods such as NMR and mass spectrometry. Finally, the compound is synthesized in the laboratory using chemical synthesis techniques.
Applications De Recherche Scientifique
3-O-(Rhamnopyranosyl-1-2-glucopyranosyl-1-3)(glucopyranosyl-1-2)-arabinopyranosylcyclamiretin A has been extensively studied for its potential therapeutic applications in various fields. In cancer research, this compound has been shown to exhibit anti-tumor activity by inducing apoptosis and inhibiting cell proliferation. In cardiovascular research, it has been shown to have cardioprotective effects by reducing oxidative stress and inflammation. In addition, this compound has also been studied for its anti-inflammatory and neuroprotective properties.
Propriétés
Numéro CAS |
153127-34-5 |
|---|---|
Formule moléculaire |
C53H86O22 |
Poids moléculaire |
1075.2 g/mol |
Nom IUPAC |
(2R,4S,5R,10S,13R,14R,18S,20R)-2-hydroxy-4,5,9,9,13,20-hexamethyl-10-[(2S,3R,4S,5S)-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracosane-20-carbaldehyde |
InChI |
InChI=1S/C53H86O22/c1-23-32(58)35(61)38(64)43(69-23)72-26-20-67-46(42(75-45-40(66)37(63)34(60)25(19-55)71-45)41(26)74-44-39(65)36(62)33(59)24(18-54)70-44)73-31-10-11-49(5)27(47(31,2)3)8-12-50(6)28(49)9-13-53-29-16-48(4,21-56)14-15-52(29,22-68-53)30(57)17-51(50,53)7/h21,23-46,54-55,57-66H,8-20,22H2,1-7H3/t23-,24+,25+,26-,27?,28+,29-,30+,31-,32-,33+,34+,35+,36-,37-,38+,39+,40+,41-,42+,43-,44+,45-,46-,48+,49-,50+,51-,52?,53?/m0/s1 |
Clé InChI |
BKDSZIZBAIJBKZ-RVLZDLSUSA-N |
SMILES isomérique |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2CO[C@H]([C@@H]([C@H]2O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O[C@H]5CC[C@@]6([C@H]7CCC89[C@H]1C[C@](CCC1(CO8)[C@@H](C[C@]9([C@@]7(CCC6C5(C)C)C)C)O)(C)C=O)C)O)O)O |
SMILES |
CC1C(C(C(C(O1)OC2COC(C(C2OC3C(C(C(C(O3)CO)O)O)O)OC4C(C(C(C(O4)CO)O)O)O)OC5CCC6(C(C5(C)C)CCC7(C6CCC89C7(CC(C1(C8CC(CC1)(C)C=O)CO9)O)C)C)C)O)O)O |
SMILES canonique |
CC1C(C(C(C(O1)OC2COC(C(C2OC3C(C(C(C(O3)CO)O)O)O)OC4C(C(C(C(O4)CO)O)O)O)OC5CCC6(C(C5(C)C)CCC7(C6CCC89C7(CC(C1(C8CC(CC1)(C)C=O)CO9)O)C)C)C)O)O)O |
Synonymes |
3-O-(rhamnopyranosyl-1-2-glucopyranosyl-1-3)(glucopyranosyl-1-2)-arabinopyranosylcyclamiretin A ardipusilloside I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![ethyl 2-amino-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-carboxylate](/img/structure/B140405.png)
![(S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol](/img/structure/B140412.png)


![(2R)-2-[(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)-5,6-dihydro-2H-1,4-oxazine](/img/structure/B140416.png)
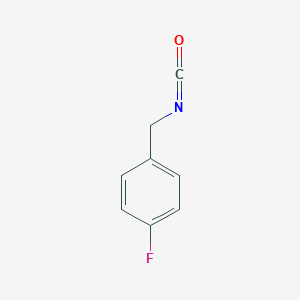

![[(1S,4R)-7,7-Dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid;methyl (2S)-2-(2-chlorophenyl)-2-(2-thiophen-2-ylethylamino)acetate](/img/structure/B140426.png)

